molecular formula C15H12F2O3 B595893 Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate CAS No. 1365272-32-7

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate

Cat. No.: B595893
CAS No.: 1365272-32-7
M. Wt: 278.255
InChI Key: IKPFZGSKLLCAEN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H12F2O3. It is a derivative of benzoate, featuring fluorine and methoxy substituents on the aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoates, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups provides distinct properties that can be leveraged in various applications .

Properties

IUPAC Name

methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPFZGSKLLCAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742890
Record name Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-32-7
Record name Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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